2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers synthesizing SMN modulators or hNav1.7 inhibitors face structural specificity challenges-the ortho-formylphenoxy motif in CAS 331962-81-3 is critical, as para-isomer substitution (CAS 331962-86-8) alters reactivity and target engagement. • Precursor to heteroalicyclic carboxamidine iNOS inhibitors • IC50 28 μM for assay validation & SAR studies • 98% purity ensures reproducible synthetic outcomes Reliable QC and global logistics support both lab and procurement workflows.

Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
CAS No. 331962-81-3
Cat. No. B1298777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
CAS331962-81-3
Molecular FormulaC15H12N2O5
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O5/c18-9-11-4-1-2-7-14(11)22-10-15(19)16-12-5-3-6-13(8-12)17(20)21/h1-9H,10H2,(H,16,19)
InChIKeyVRVILQPCRKFUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide: Identity and Procurement


2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS 331962-81-3) is a specialized organic compound within the phenoxyacetamide class, characterized by a formyl‑substituted phenoxy group and a meta‑nitrophenyl acetamide moiety. Its molecular formula is C₁₅H₁₂N₂O₅ with a molecular weight of 300.2662 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology research, with documented utility as a reactant for synthesizing survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors [1].

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide: Generic Substitution Risks


Within the phenoxyacetamide chemical space, seemingly minor structural variations—such as the position of the formyl group (ortho vs. para) or the nitro group (meta vs. para)—can profoundly alter physicochemical properties, synthetic utility, and biological activity . For instance, the ortho‑formyl substitution pattern in 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS 331962-81-3) distinguishes it from its para‑formyl analog (CAS 331962-86-8) , which may exhibit different reactivity profiles in condensation reactions and divergent target engagement in biochemical assays. Similarly, the absence of the formyl‑phenoxy moiety in simpler N‑(3‑nitrophenyl)acetamide derivatives (e.g., CAS 122-28-1) eliminates critical functional handles required for downstream derivatization . Therefore, generic substitution without rigorous validation risks compromising experimental reproducibility and downstream synthetic success.

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide: Differentiation Evidence


Ortho-Formyl vs Para-Formyl Reactivity

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS 331962-81-3) features an ortho‑formylphenoxy moiety, whereas its closest structural analog, 2-(4‑formylphenoxy)-N-(3‑nitrophenyl)acetamide (CAS 331962-86-8), bears a para‑formyl group [1]. This positional isomerism directly impacts reactivity: ortho‑formyl groups can participate in intramolecular hydrogen bonding and chelation, potentially altering the outcome of condensation reactions (e.g., hydrazone or Schiff base formation) compared to the para‑isomer . While no direct comparative kinetic data are publicly available for this exact pair, the structural distinction is recognized as a critical determinant in the design of phenoxyacetamide‑based probes and inhibitors.

Medicinal Chemistry Organic Synthesis Chemical Biology

High Purity Advantage

Commercial sourcing data indicate that 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide (CAS 331962-81-3) is available at a purity of 98% . In contrast, the simpler analog N‑(3‑nitrophenyl)acetamide (CAS 122-28-1) is commonly offered at purities ranging from 98% to unspecified grades, with some suppliers not reporting a numeric purity value . Higher and consistently reported purity minimizes the risk of confounding impurities in biological assays and ensures more reliable stoichiometry in synthetic transformations.

Analytical Chemistry Drug Discovery Chemical Synthesis

Reactant for Key Therapeutic Targets

Safety and use documentation from Sigma‑Aldrich explicitly lists 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) [1]. By comparison, simpler analogs such as N‑(3‑nitrophenyl)acetamide (CAS 122-28-1) are primarily described as generic building blocks for dyes and chalcones, lacking this targeted, high‑value therapeutic annotation . This curated application profile provides a direct rationale for selecting the target compound over less specialized alternatives in medicinal chemistry projects.

Drug Discovery Neuroscience Immunology

Baseline Potency Reference

A public annotation from PubMed Commons (via Hypothesis) cites a reported IC₅₀ of 28 μM for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide [1]. The comment notes that this value indicates the compound is “neither potent nor selective,” but the existence of a specific, numeric IC₅₀ datum provides a valuable benchmark for researchers. In contrast, no publicly accessible IC₅₀ values were identified for the closest analogs (e.g., CAS 331962-86-8 or CAS 122-28-1) within the scope of this search. This single data point, while limited, offers a starting point for potency comparisons in specific assay systems.

Pharmacology Enzymology Assay Development

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide: Application Scenarios


SMN Modulators and Nav1.7 Inhibitor Synthesis

2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is explicitly documented as a reactant for generating survival motor neuron (SMN) protein modulators and hNav1.7 inhibitors [1]. Its ortho‑formylphenoxy structure provides a unique chemical handle for further derivatization, distinguishing it from analogs that lack this functional group or possess a different substitution pattern. Procurement of this specific compound (CAS 331962-81-3) ensures alignment with published synthetic routes targeting these high‑value therapeutic programs [1].

iNOS Inhibitors and Nitric Oxide Probes

As a documented precursor to heteroalicyclic carboxamidines that inhibit inducible nitric oxide synthase (iNOS) [1], this compound is well‑suited for laboratories investigating the nitric oxide signaling pathway. Its 98% commercial purity supports reproducible synthesis of iNOS‑targeted probes, minimizing the risk of side reactions that could arise from lower‑purity or less‑defined starting materials.

Potency Reference for Assay Development

With a reported IC₅₀ of 28 μM [2], 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide can serve as a reference compound in enzymatic or cell‑based assays where a defined, moderate level of inhibition is required. This data point, while not indicative of high potency, is a quantitative anchor for validating assay sensitivity, establishing structure‑activity relationships (SAR), or as a control in screens against related targets [2].

Ortho-Formyl-Specific Derivatization

The ortho‑formylphenoxy motif of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide enables unique reactivity profiles in condensation reactions (e.g., hydrazone or Schiff base formation) that are not accessible with para‑formyl analogs (e.g., CAS 331962-86-8) [3]. This positional isomerism is critical for synthetic chemists requiring precise control over molecular geometry and subsequent biological activity. Substituting with the para‑isomer will yield a structurally distinct product, underscoring the need to procure the correct CAS number .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.